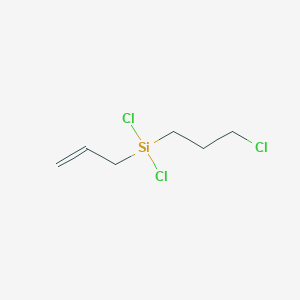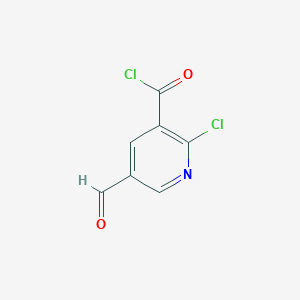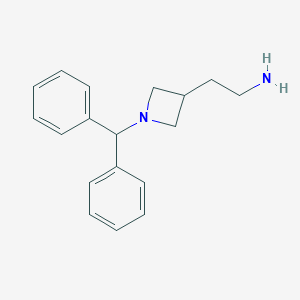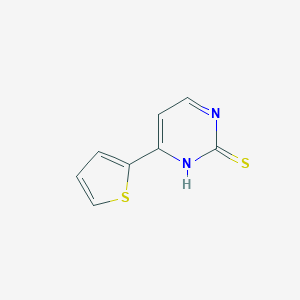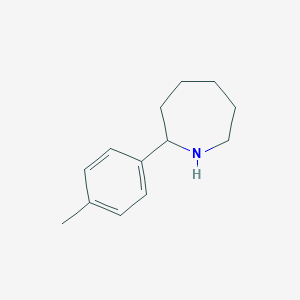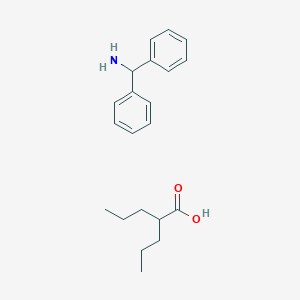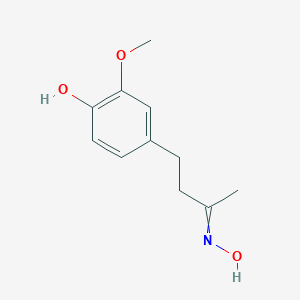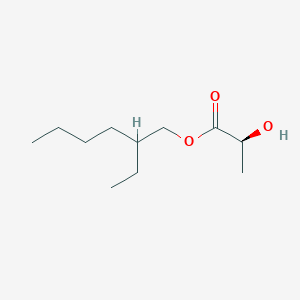
2-Ethylhexyl (2S)-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
2-Ethylhexyl (2S)-2-hydroxypropanoate, also known as Propanoic acid, 2-hydroxy-, 2-ethylhexyl ester, or 2-Ethylhexyl L-(+)-lactate, is a complex compound with a variety of potential targetsSimilar compounds such as 2,4-d ethylhexyl ester are known to act as selective herbicides, affecting plant growth by increasing cell wall plasticity, biosynthesis, and the production of ethylene .
Mode of Action
Related compounds like 2,4-d ethylhexyl ester function as broad-spectrum herbicides, causing an increase in cell division beyond supportable levels and damaging vascular tissues .
Biochemical Pathways
Related compounds like di-(2-ethylhexyl) phthalate (dehp) are known to be metabolized through β-oxidation pathway .
Result of Action
Related compounds like 2-ethylhexyl acrylate are used in the making of paints, plastics, and adhesives .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, di-(2-ethylhexyl) phthalate (DEHP), a related compound, is a ubiquitous environmental endocrine disruptor that can be absorbed into the human body through the air, food, water, and skin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-hydroxy-, 2-ethylhexyl ester, (2S)- can be achieved through esterification reactions. One common method involves the reaction of 2-ethylhexanol with 2-hydroxypropanoic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. The reactants are fed into a reactor where they undergo esterification in the presence of a catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-hydroxy-, 2-ethylhexyl ester, (2S)- undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its corresponding alcohol and acid under acidic or basic conditions.
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 2-ethylhexanol and 2-hydroxypropanoic acid.
Oxidation: Various oxidized products depending on the conditions.
Substitution: New esters or amides depending on the nucleophile used.
Scientific Research Applications
Propanoic acid, 2-hydroxy-, 2-ethylhexyl ester, (2S)- has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of plasticizers, lubricants, and coatings.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2-hydroxy-, ethyl ester:
Propanoic acid, 2-hydroxy-, 2-methyl-:
Uniqueness
Propanoic acid, 2-hydroxy-, 2-ethylhexyl ester, (2S)- is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its longer alkyl chain compared to similar compounds provides different solubility and reactivity characteristics, making it suitable for specialized industrial applications .
Properties
CAS No. |
186817-80-1 |
|---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
[(2S)-2-ethylhexyl] 2-hydroxypropanoate |
InChI |
InChI=1S/C11H22O3/c1-4-6-7-10(5-2)8-14-11(13)9(3)12/h9-10,12H,4-8H2,1-3H3/t9?,10-/m0/s1 |
InChI Key |
FECDACOUYKFOOP-AXDSSHIGSA-N |
SMILES |
CCCCC(CC)COC(=O)C(C)O |
Isomeric SMILES |
CCCC[C@H](CC)COC(=O)C(C)O |
Canonical SMILES |
CCCCC(CC)COC(=O)C(C)O |
Key on ui other cas no. |
186817-80-1 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Q1: Is 2-Ethylhexyl L-lactate likely to pose a significant environmental risk?
A2: The research suggests a low environmental risk associated with 2-Ethylhexyl L-lactate due to its biodegradability. [] This characteristic implies that the compound is broken down naturally in the environment, reducing the likelihood of accumulation and long-term adverse effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


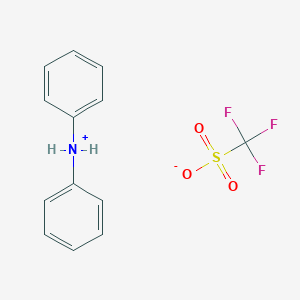
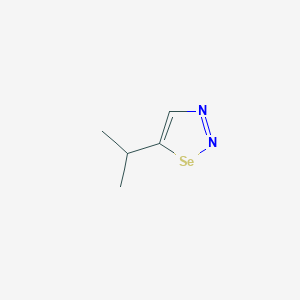
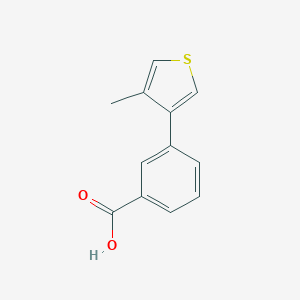
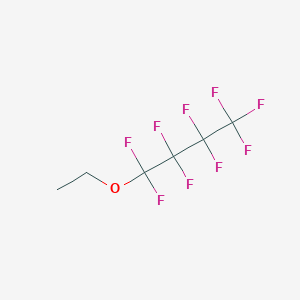
![(E)-But-2-enedioic acid;(E)-2,5-dimethyl-4,4-dioxo-N-(2-pyrrolidin-1-ylethoxy)pyrazolo[3,4-c][2,1]benzothiazepin-10-imine](/img/structure/B63959.png)
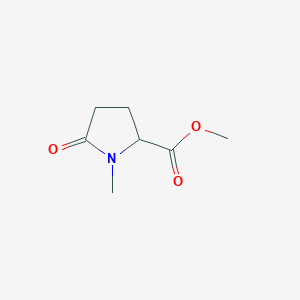
![3-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-2-methylpropanoic acid](/img/structure/B63962.png)
